molecular formula C7H9NO2Se B14494027 N-Methylbenzeneselenonamide CAS No. 63591-15-1

N-Methylbenzeneselenonamide

Cat. No.: B14494027
CAS No.: 63591-15-1
M. Wt: 218.12 g/mol
InChI Key: XAAQPQWJEXAYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylbenzeneselenonamide is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzeneselenonamide can be synthesized through several methods. One common approach involves the reaction of benzeneselenonyl chloride with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

C6H5SeCl+CH3NH2C6H5SeNHCH3+HCl\text{C}_6\text{H}_5\text{SeCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SeNHCH}_3 + \text{HCl} C6​H5​SeCl+CH3​NH2​→C6​H5​SeNHCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzeneselenonamide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methylbenzeneselenonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methylbenzeneselenonamide involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneselenonamide: Lacks the N-methyl group, resulting in different chemical properties.

    N-Methylbenzenesulfonamide: Contains a sulfur atom instead of selenium, leading to different reactivity and applications.

    N-Methylbenzeneselenol: Contains a selenol group instead of an amide group, affecting its chemical behavior.

Uniqueness

N-Methylbenzeneselenonamide is unique due to the presence of both a selenium atom and an N-methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63591-15-1

Molecular Formula

C7H9NO2Se

Molecular Weight

218.12 g/mol

IUPAC Name

N-phenylselenonylmethanamine

InChI

InChI=1S/C7H9NO2Se/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

XAAQPQWJEXAYDM-UHFFFAOYSA-N

Canonical SMILES

CN[Se](=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.